Glibenclamide Demonstrates Sub-Nanomolar Affinity for Pancreatic KATP Channels (SUR1) In Vitro
In direct radioligand binding assays using HEK-293 cells co-expressing human SUR1 and Kir6.2, [3H]-glibenclamide bound with a dissociation constant (KD) of 0.7 nM [1]. This high affinity is consistent with its potent functional inhibition of these channels (IC50 = 0.92 nM) [1]. While the study does not provide direct KD values for other sulfonylureas under identical conditions, it confirms glibenclamide's sub-nanomolar potency at its primary target.
| Evidence Dimension | Binding affinity (KD) at SUR1 |
|---|---|
| Target Compound Data | KD = 0.7 nM |
| Comparator Or Baseline | N/A (baseline affinity) |
| Quantified Difference | N/A |
| Conditions | HEK-293 cells co-expressing human SUR1 and Kir6.2; [3H]-glibenclamide radioligand |
Why This Matters
This high affinity underpins glibenclamide's potency, making it a valuable tool compound for studies requiring robust KATP channel blockade at low concentrations.
- [1] Gopalakrishnan, M., Molinari, E. J., Shieh, C. C., Monteggia, L. M., Roch, J. M., Whiteaker, K. L., … Brioni, J. D. (2000). Pharmacology of human sulphonylurea receptor SUR1 and inward rectifier K+ channel Kir6.2 combination expressed in HEK-293 cells. British Journal of Pharmacology, 129(7), 1323–1332. View Source
